
5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate: is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of appropriate aromatic amines with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which can further decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Aplicaciones Científicas De Investigación
Chemistry: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is used in the synthesis of various polyurethane materials, which are essential in the production of adhesives, sealants, and elastomers. These materials exhibit excellent mechanical properties and chemical resistance.
Biology and Medicine: In biomedical research, this compound is used in the development of biocompatible polyurethane-based materials for medical devices, such as catheters, implants, and wound dressings. These materials offer advantages such as flexibility, durability, and biocompatibility.
Industry: The compound is widely used in the production of polyurethane foams, which are employed in insulation, cushioning, and packaging applications. The foams provide excellent thermal insulation, sound absorption, and impact resistance.
Mecanismo De Acción
The mechanism of action of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, such as hydroxyl or amino groups. This reactivity underlies the formation of polyurethane networks, where the isocyanate groups react with polyols to form urethane linkages. The resulting polymer network imparts the desired mechanical and chemical properties to the final material.
Comparación Con Compuestos Similares
4,4’-Methylenediphenyl diisocyanate (MDI): A widely used diisocyanate in the production of polyurethanes. It has similar reactivity but differs in its molecular structure.
Toluene diisocyanate (TDI): Another commonly used diisocyanate with different structural features and reactivity profiles.
Uniqueness: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties to the resulting polyurethane materials. Its ability to form strong covalent bonds with various nucleophiles makes it a valuable compound in the synthesis of high-performance polyurethane products.
Propiedades
Número CAS |
94166-84-4 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
1,5-diisocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-14(6-13-4-2-3-5-16(13)19-10-22)7-15(18-9-21)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3 |
Clave InChI |
NUPFKDQTOQCZOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=CC=C2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


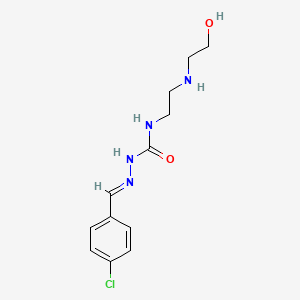
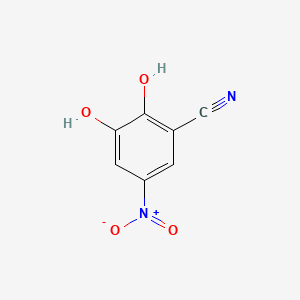
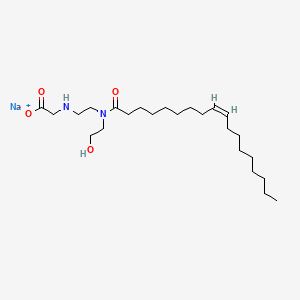
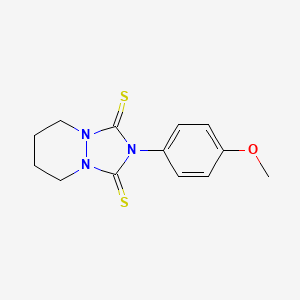
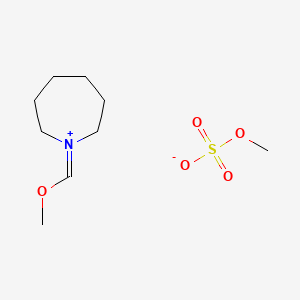
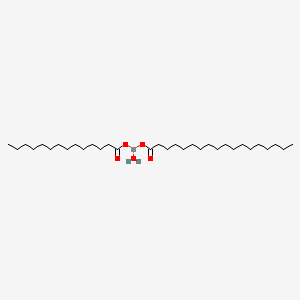
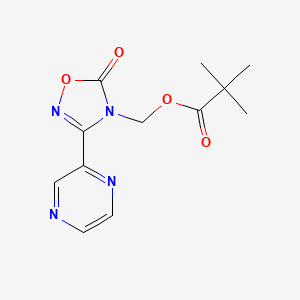
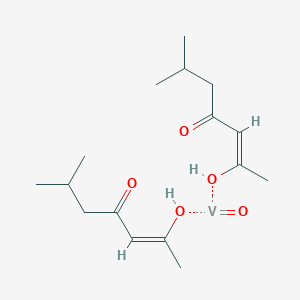
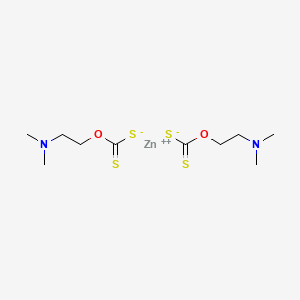
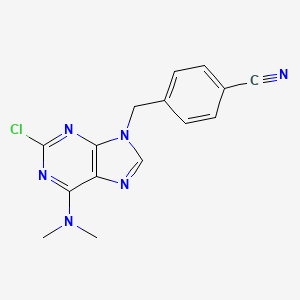

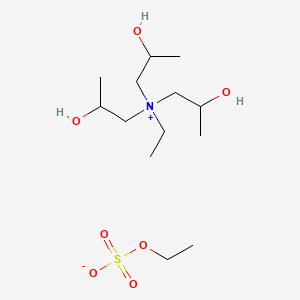
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

